molecular formula C10H21Cl2N3O2 B2767718 N-(piperidin-4-yl)morpholine-4-carboxamide dihydrochloride CAS No. 1909317-15-2

N-(piperidin-4-yl)morpholine-4-carboxamide dihydrochloride

Cat. No.: B2767718
CAS No.: 1909317-15-2
M. Wt: 286.2
InChI Key: ZHPLEIAFYZXUCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Piperidin-4-yl)morpholine-4-carboxamide dihydrochloride (CAS 1909317-15-2) is a chemical entity of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C 10 H 21 Cl 2 N 3 O 2 and a molecular weight of 286.20 g/mol , this piperidine-morpholine hybrid serves as a valuable building block for the synthesis of more complex molecules. Its structural features, including the piperidine and morpholine rings, are commonly found in compounds investigated for their pharmacological properties. This dihydrochloride salt offers enhanced solubility and stability for in-vitro experimental applications. The compound is characterized by its carboxamide linker bridging the morpholine-4-yl and piperidin-4-yl groups, a structural motif that has been explored in the development of novel chemical entities for infectious disease research . Related molecular scaffolds have been central to medicinal chemistry efforts aimed at identifying potent inhibitors with targeted mechanisms of action, demonstrating the research value of this chemical class . Safety Information: For safe handling, always refer to the corresponding Safety Data Sheet (SDS). This product is intended for research purposes only in a controlled laboratory setting. Attention: This product is For Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Bodily introduction of this product is prohibited by law .

Properties

IUPAC Name

N-piperidin-4-ylmorpholine-4-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2.2ClH/c14-10(13-5-7-15-8-6-13)12-9-1-3-11-4-2-9;;/h9,11H,1-8H2,(H,12,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPLEIAFYZXUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)N2CCOCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-4-yl)morpholine-4-carboxamide dihydrochloride typically involves the reaction of piperidine derivatives with morpholine derivatives under specific conditions. One common method involves the use of hydrogenation, cyclization, and amination reactions . The reaction conditions often require the use of catalysts such as cobalt, ruthenium, or nickel-based nanocatalysts .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-4-yl)morpholine-4-carboxamide dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions may vary depending on the desired product but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
N-(piperidin-4-yl)morpholine-4-carboxamide dihydrochloride has been investigated for its potential as an antitumor agent. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis. For instance, in murine models of ovarian cancer, treatment with related compounds resulted in significant tumor size reduction and improved survival rates compared to untreated controls.

Mechanism of Action
The mechanism by which this compound exerts its effects involves the modulation of key signaling pathways, particularly those related to protein kinase B (Akt) inhibition. This pathway is crucial for cell survival and proliferation, making it a target for cancer therapies .

Pharmacology

Inhibition of NAPE-PLD
The compound has been identified as a potent inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids. This inhibition has implications for the treatment of conditions such as obesity and metabolic syndrome, where lipid signaling plays a significant role .

Analgesic Properties
Research indicates that derivatives of this compound exhibit analgesic properties comparable to established pain relievers. These compounds have shown effectiveness in reducing pain in animal models, suggesting potential applications in pain management therapies .

Biochemical Applications

Cell Culture Buffering Agent
this compound serves as a non-ionic organic buffering agent in cell cultures. It maintains pH levels within a physiological range (6–8.5), which is crucial for various biological assays and experiments .

Case Study 1: Anticancer Efficacy

A study demonstrated that this compound inhibited tumor growth in xenograft models by inducing apoptosis through the activation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Case Study 2: Anti-inflammatory Effects

In a model of arthritis, administration of the compound significantly reduced levels of pro-inflammatory cytokines, highlighting its potential use in inflammatory diseases.

Data Tables

Application Area Details
Antitumor Activity Inhibits cancer cell growth; induces apoptosis; effective in murine cancer models
Pharmacological Effects Potent inhibitor of NAPE-PLD; potential applications in obesity and metabolic syndrome
Analgesic Properties Comparable efficacy to traditional analgesics; reduces pain in animal models
Biochemical Use Serves as a buffering agent in cell cultures; maintains physiological pH levels

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations and Implications

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Features Evidence ID
N-(Piperidin-4-yl)morpholine-4-carboxamide dihydrochloride (1909317-15-2) C₁₀H₂₀Cl₂N₃O₂ 286.20 Piperidine-morpholine carboxamide; dihydrochloride salt
N-[3-(Morpholin-4-yl)propyl]piperidine-4-carboxamide dihydrochloride (1181457-98-6) C₁₃H₂₇Cl₂N₃O₂ 327.90 (calculated) Propyl linker between morpholine and piperidine
N-(Piperidin-3-ylmethyl)morpholine-4-carboxamide (sc-330479) C₁₁H₂₁N₃O₂ 235.31 (free base) Piperidin-3-ylmethyl substituent; no hydrochloride
N-(Piperidin-4-yl)isonicotinamide dihydrochloride (1170100-33-0) C₁₁H₁₆Cl₂N₃O 286.18 (calculated) Isonicotinamide (pyridine) group; dihydrochloride salt
N-(Pyridin-4-ylmethyl)piperidine-4-carboxamide hydrochloride (1219976-65-4) C₁₂H₁₈ClN₃O 255.74 Pyridinylmethyl substituent; single hydrochloride
N-(Piperidin-4-yl)thiophene-3-carboxamide hydrochloride (1185314-33-3) C₁₀H₁₅ClN₂OS (inferred) 246.76 (calculated) Thiophene ring; single hydrochloride
N,4-Dimethyl-4-piperidinecarboxamide hydrochloride (1361114-96-6) C₈H₁₇ClN₂O 192.69 (calculated) Methyl substituents on piperidine; simplified structure

Structural Analysis and Implications

Morpholine vs. Thiophene’s sulfur atom (CAS 1185314-33-3) could alter metabolic stability or electronic properties compared to morpholine’s ether oxygen .

Pyridinylmethyl (CAS 1219976-65-4) and piperidin-3-ylmethyl (CAS sc-330479) substituents introduce steric bulk and additional basic nitrogen atoms, which may influence solubility and receptor selectivity .

Salt Forms: Dihydrochloride salts (e.g., parent compound and CAS 1170100-33-0) generally exhibit higher aqueous solubility than mono-hydrochloride (e.g., CAS 1219976-65-4) or free-base analogs, critical for in vivo applications .

Simplified Derivatives: CAS 1361114-96-6 lacks the morpholine ring, replacing it with methyl groups.

Hypothetical Pharmacological Considerations

While explicit pharmacological data are unavailable, structural trends suggest:

  • Morpholine-containing analogs (parent compound, CAS 1181457-98-6) may target enzymes with polar active sites, such as kinases or proteases.
  • Pyridine/thiophene analogs (CAS 1170100-33-0, 1185314-33-3) could interact with heme-containing proteins or nucleic acids via aromatic stacking.
  • Smaller analogs (e.g., CAS 1361114-96-6) might serve as scaffolds for CNS-targeting drugs due to reduced molecular weight and increased lipophilicity .

Biological Activity

N-(Piperidin-4-yl)morpholine-4-carboxamide dihydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring and a morpholine structure, which contribute to its unique pharmacological properties. The compound is often utilized as a non-ionic organic buffering agent in biological systems, particularly in cell cultures where it helps maintain a stable pH range of 6 to 8.5 .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to N-(piperidin-4-yl)morpholine-4-carboxamide. For instance, derivatives with similar structural motifs have been evaluated for their ability to inhibit cancer cell proliferation. A study reported that compounds featuring a piperidine moiety exhibited significant inhibition against various cancer cell lines, with IC50 values ranging from 2.5 µM to 8.6 µM depending on the specific structure .

Table 1: Anticancer Activity of Piperidine Derivatives

CompoundIC50 (µM)Target
Compound 153.6 ± 0.3AF9-DOT1L interaction
Compound 162.7 ± 0.2AF9-DOT1L interaction
Compound 2343% inhibition at 5 µMMLL-r leukemia cells

Antimalarial Activity

The compound has also been investigated for its antimalarial properties, particularly against Plasmodium falciparum. The mechanism of action involves the inhibition of protein synthesis by targeting elongation factor 2 (EF2) in the parasite . In vitro studies have shown promising results with EC50 values in the low nanomolar range.

Table 2: Antimalarial Activity Against Plasmodium falciparum

CompoundEC50 (nM)Selectivity Index
Compound A120>100
Compound B1>100

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in critical cellular processes:

  • Inhibition of EF2 : The compound disrupts protein synthesis in malaria parasites, leading to reduced viability.
  • Histone Acetyltransferase Inhibition : Some derivatives have shown inhibitory effects on histone acetyltransferases, which are crucial for gene regulation in cancer cells .

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of N-(piperidin-4-yl)morpholine derivatives against acute myeloid leukemia (AML) cell lines. The results indicated that these compounds could effectively inhibit cell growth and induce apoptosis, suggesting their potential as therapeutic agents for AML .

Case Study 2: Antimalarial Screening

In another study focusing on malaria treatment, researchers screened various carboxamide derivatives for their antimalarial properties. N-(piperidin-4-yl)morpholine derivatives were among the most potent candidates, demonstrating significant activity against both the asexual and sexual stages of the malaria parasite .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(piperidin-4-yl)morpholine-4-carboxamide dihydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions between morpholine and piperidine derivatives. For example, reacting morpholine-4-carbonyl chloride with 4-aminopiperidine under basic conditions (e.g., triethylamine in dichloromethane) can yield the carboxamide intermediate. Subsequent dihydrochloride salt formation is achieved using HCl in ethanol or methanol. Optimization involves controlling reaction temperature (0–25°C), inert atmospheres (N₂/Ar), and stoichiometric ratios (1:1.2 molar excess of amine to acyl chloride) to minimize by-products .

Q. How can the molecular structure and purity of This compound be validated experimentally?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra should confirm the presence of morpholine (δ 3.6–3.8 ppm for OCH₂CH₂O) and piperidine (δ 2.8–3.2 ppm for NCH₂) moieties.
  • High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak at m/z 286.2 (C₁₀H₂₁Cl₂N₃O₂) with <2 ppm error.
  • HPLC-Purity : Use reverse-phase C18 columns (ACN/water + 0.1% TFA) to achieve ≥95% purity .

Q. What strategies improve the solubility of This compound for in vitro assays?

  • Methodological Answer : The dihydrochloride salt enhances aqueous solubility compared to the free base. For biological assays:

  • Prepare stock solutions in DMSO (10–50 mM) and dilute in PBS or saline (pH 7.4).
  • Use sonication (15–30 min) or gentle heating (37°C) to dissolve precipitates.
  • Monitor solubility via dynamic light scattering (DLS) to confirm nanoparticle-free solutions .

Advanced Research Questions

Q. How can researchers investigate the compound's interaction with neurotransmitter receptors (e.g., adenosine A2A or κ-opioid receptors) to validate CNS activity?

  • Methodological Answer :

  • Radioligand Binding Assays : Use ³H-labeled antagonists (e.g., ³H-ZM241385 for A2A receptors) to measure competitive displacement. Calculate IC₅₀ values using nonlinear regression (GraphPad Prism).
  • Functional Assays : Employ cAMP accumulation (for GPCRs) or calcium flux assays (FLIPR) to assess agonist/antagonist activity.
  • Cross-Validation : Compare results with structurally related compounds (e.g., 2,6-dimethylmorpholine-piperidine derivatives) to establish SAR trends .

Q. What experimental approaches resolve contradictions in reported pharmacological efficacy across studies?

  • Methodological Answer :

  • Standardized Protocols : Replicate assays under identical conditions (e.g., cell lines, receptor densities, buffer compositions).
  • Off-Target Profiling : Screen against panels of 50+ receptors/enzymes (Eurofins Cerep) to identify polypharmacology.
  • Metabolite Analysis : Use LC-MS to rule out bioactivation artifacts (e.g., N-oxide formation) .

Q. How can structure-activity relationship (SAR) studies optimize the compound's selectivity for CNS targets?

  • Methodological Answer :

  • Core Modifications : Introduce substituents at the piperidine N-position (e.g., methyl, benzyl) to alter steric/electronic profiles.
  • Morpholine Ring Alterations : Replace oxygen with sulfur (thiomorpholine) or adjust ring size (azepane) to modulate lipophilicity.
  • In Silico Docking : Use Schrödinger Glide to predict binding poses in A2A receptor homology models (PDB: 5G53) .

Q. What methodologies assess the compound's potential for enzyme inhibition (e.g., acetylcholinesterase) in neurodegenerative disease models?

  • Methodological Answer :

  • Ellman’s Assay : Measure inhibition of acetylthiocholine hydrolysis at 412 nm (UV-Vis). Include donepezil as a positive control.
  • Kinetic Studies : Determine Kᵢ values via Lineweaver-Burk plots under varying substrate concentrations.
  • Cellular Models : Test neuroprotective effects in SH-SY5Y cells exposed to Aβ₂₅–₃₅ or H₂O₂-induced oxidative stress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.